4-(Dimethylamino)benzophenone

Catalog No.
S1548956
CAS No.
530-44-9
M.F
C15H15NO
M. Wt
225.28 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-(Dimethylamino)benzophenone

CAS Number

530-44-9

Product Name

4-(Dimethylamino)benzophenone

IUPAC Name

[4-(dimethylamino)phenyl]-phenylmethanone

Molecular Formula

C15H15NO

Molecular Weight

225.28 g/mol

InChI

InChI=1S/C15H15NO/c1-16(2)14-10-8-13(9-11-14)15(17)12-6-4-3-5-7-12/h3-11H,1-2H3

InChI Key

BEUGBYXJXMVRFO-UHFFFAOYSA-N

SMILES

CN(C)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2

Canonical SMILES

CN(C)C1=CC=C(C=C1)C(=O)C2=CC=CC=C2

Synthesis and Characterization:

4-(Dimethylamino)benzophenone (CAS Number: 530-44-9) is an organic compound synthesized through various methods, including the Friedel-Crafts acylation reaction between N,N-dimethylaniline and benzoyl chloride []. Its properties have been well-characterized, existing as a white to slightly yellow crystalline powder with a melting point of 88-90 °C [].

Photochemical Properties:

This compound exhibits interesting photochemical properties, particularly photosensitivity. Upon exposure to light, it undergoes photo-induced electron transfer, making it a potential candidate for applications in photocatalysis and light-emitting devices.

Potential Applications:

Research suggests that 4-(Dimethylamino)benzophenone holds promise in various scientific fields:

  • Photocatalysis: Its light-activated properties make it a potential candidate for degrading organic pollutants in wastewater treatment.
  • Optoelectronic Devices: The photo-induced electron transfer could be utilized in the development of light-emitting diodes (LEDs) and organic solar cells.
  • Medicinal Chemistry: Studies have explored its potential as a precursor for the synthesis of biologically active molecules.

Michler's ketone is an organic compound with the formula (CH₃)₂NC₆H₄-CO-C₆H₄-N(CH₃)₂ []. It is a colorless solid obtained by the Friedel-Crafts acylation of dimethylaniline with benzoyl chloride []. Michler's ketone is a valuable intermediate in the synthesis of dyes and pigments, such as crystal violet [].


Molecular Structure Analysis

Michler's ketone has a central carbonyl group (C=O) flanked by two benzene rings. Each benzene ring is substituted with a dimethylamino group (N(CH₃)₂) at the para position (opposite sides of the ring relative to the carbonyl group) []. The presence of the electron-donating dimethylamino groups makes Michler's ketone a highly nucleophilic (electron-rich) molecule.


Chemical Reactions Analysis

Synthesis

The primary reaction for synthesizing Michler's ketone is the Friedel-Crafts acylation, as mentioned earlier. This reaction involves reacting dimethylaniline with benzoyl chloride using a Lewis acid catalyst like aluminum chloride (AlCl₃) [].

(CH₃)₂NC₆H₅ + C₆H₅COCl + AlCl₃ -> (CH₃)₂NC₆H₄-CO-C₆H₄-N(CH₃)₂ + AlCl₃O¯ []

Other Reactions

Michler's ketone can undergo various reactions due to its reactive amine groups. These include:

* Condensation reactions: Michler's ketone can react with aldehydes or ketones to form imines or enamines.* Oxidation reactions: The dimethylamino groups can be oxidized to form N-oxides.

Physical and Chemical Properties

  • Melting point: 173 °C [].
  • Boiling point: Decomposes before boiling [].
  • Solubility: Soluble in organic solvents like ethanol, acetone, and dichloromethane [].
  • Stability: Stable under normal storage conditions but can decompose upon heating [].

XLogP3

3.5

Melting Point

92.5 °C

UNII

G8988HD9YE

GHS Hazard Statements

Aggregated GHS information provided by 44 companies from 3 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.73%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

530-44-9

Wikipedia

P-dimethylaminobenzophenone

General Manufacturing Information

Methanone, [4-(dimethylamino)phenyl]phenyl-: ACTIVE

Dates

Modify: 2023-08-15

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